molecular formula C15H14BrNO3 B5046399 methyl (4Z)-4-[(4-bromophenyl)methylidene]-1,2-dimethyl-5-oxopyrrole-3-carboxylate

methyl (4Z)-4-[(4-bromophenyl)methylidene]-1,2-dimethyl-5-oxopyrrole-3-carboxylate

Cat. No.: B5046399
M. Wt: 336.18 g/mol
InChI Key: DVAZBKXIISONIP-WQLSENKSSA-N
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Description

Methyl (4Z)-4-[(4-bromophenyl)methylidene]-1,2-dimethyl-5-oxopyrrole-3-carboxylate is an organic compound that belongs to the class of pyrrole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4Z)-4-[(4-bromophenyl)methylidene]-1,2-dimethyl-5-oxopyrrole-3-carboxylate typically involves the condensation of 4-bromobenzaldehyde with a pyrrole derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (4Z)-4-[(4-bromophenyl)methylidene]-1,2-dimethyl-5-oxopyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce phenyl-substituted compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (4Z)-4-[(4-bromophenyl)methylidene]-1,2-dimethyl-5-oxopyrrole-3-carboxylate involves its interaction with specific molecular targets. The bromophenyl group and pyrrole ring may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (4Z)-4-[(4-chlorophenyl)methylidene]-1,2-dimethyl-5-oxopyrrole-3-carboxylate
  • Methyl (4Z)-4-[(4-fluorophenyl)methylidene]-1,2-dimethyl-5-oxopyrrole-3-carboxylate
  • Methyl (4Z)-4-[(4-methylphenyl)methylidene]-1,2-dimethyl-5-oxopyrrole-3-carboxylate

Uniqueness

The presence of the bromophenyl group in methyl (4Z)-4-[(4-bromophenyl)methylidene]-1,2-dimethyl-5-oxopyrrole-3-carboxylate distinguishes it from other similar compounds. Bromine atoms can influence the compound’s reactivity, biological activity, and physicochemical properties, making it unique for specific applications.

Properties

IUPAC Name

methyl (4Z)-4-[(4-bromophenyl)methylidene]-1,2-dimethyl-5-oxopyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO3/c1-9-13(15(19)20-3)12(14(18)17(9)2)8-10-4-6-11(16)7-5-10/h4-8H,1-3H3/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVAZBKXIISONIP-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC2=CC=C(C=C2)Br)C(=O)N1C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(/C(=C/C2=CC=C(C=C2)Br)/C(=O)N1C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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